molecular formula C13H13NO B112543 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 37560-46-6

1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B112543
CAS No.: 37560-46-6
M. Wt: 199.25 g/mol
InChI Key: AZMITBLYRIEWJT-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a 2,3-dimethylphenyl group and an aldehyde functional group at the 2-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological targets .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2,3-dimethylbenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)

Major Products Formed

    Oxidation: 1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

    Reduction: 1-(2,3-Dimethylphenyl)-1H-pyrrole-2-methanol

    Substitution: Halogenated or nitrated derivatives of the pyrrole ring

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)pyrrolidine: Contains a pyrrolidine ring instead of a pyrrole ring.

    2,3-Dimethylphenyl isocyanate: Contains an isocyanate group instead of an aldehyde group.

Uniqueness

1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a pyrrole ring and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-5-3-7-13(11(10)2)14-8-4-6-12(14)9-15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMITBLYRIEWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CC=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396060
Record name 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37560-46-6
Record name 1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37560-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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